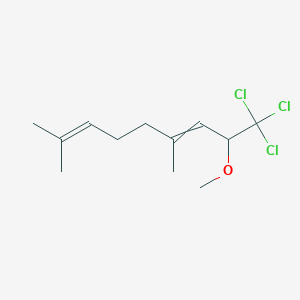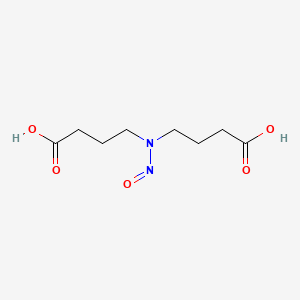
Butanoic acid, 4-(3-carboxypropylnitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is a specialized organic compound that falls under the category of carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a nitrosoamino group attached to a carboxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- typically involves the reaction of butanoic acid derivatives with nitroso compounds under controlled conditions. One common method includes the nitration of butanoic acid followed by the introduction of a carboxypropyl group through a series of substitution reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing advanced chemical reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial during industrial production due to the potential hazards associated with nitroso compounds.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The carboxypropyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted carboxypropyl compounds. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the nitrosoamino group.
4-Aminobutyric acid: Contains an amino group instead of a nitrosoamino group.
N-Nitroso-N-methyl-4-aminobutyric acid: A related compound with a methyl group attached to the nitrosoamino group.
Uniqueness
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is unique due to the presence of both a carboxypropyl side chain and a nitrosoamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
79448-01-4 |
|---|---|
Fórmula molecular |
C8H14N2O5 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-[3-carboxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H14N2O5/c11-7(12)3-1-5-10(9-15)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
Clave InChI |
FTBUVBPMPRXBPY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CN(CCCC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
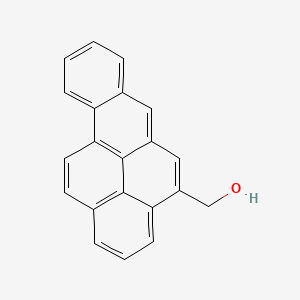
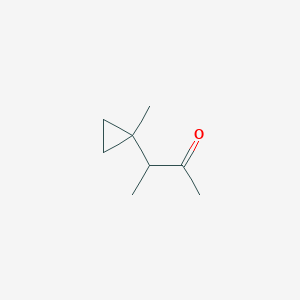
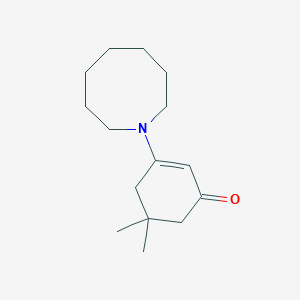

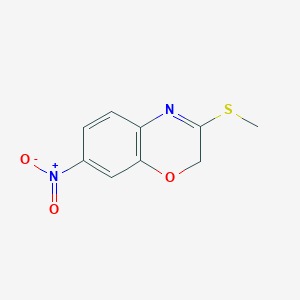
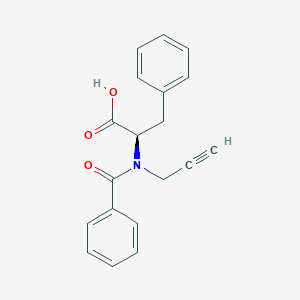
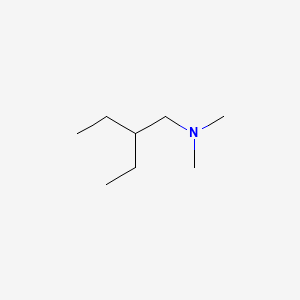
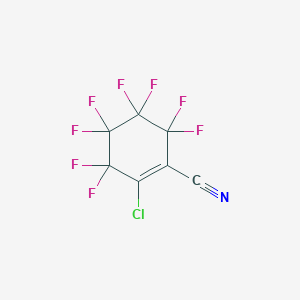
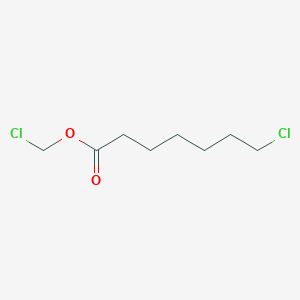

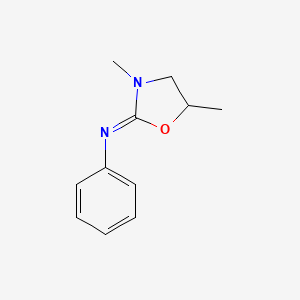
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
